Amethopterin

描述

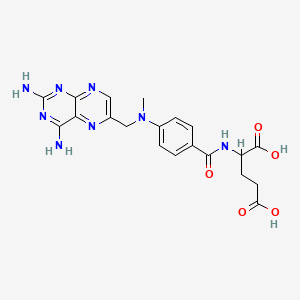

Structure

3D Structure

属性

IUPAC Name |

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82334-40-5 | |

| Record name | Methotrexate polyglutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82334-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40859034 | |

| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60388-53-6, 51865-79-3, 59-05-2 | |

| Record name | DL-Amethopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60388-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Amethopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Amethopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and History of Amethopterin

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Amethopterin, now widely known as Methotrexate, stands as a landmark achievement in the history of medicine, heralding the age of chemotherapy. This technical guide provides a comprehensive overview of the seminal research that led to its development, detailing the scientific rationale, experimental protocols, and clinical outcomes that established this compound as a cornerstone in the fight against cancer. We will explore the pivotal moments and key figures that transformed a dire prognosis for leukemia patients into one of hope and, eventually, cure.

The Genesis of Antifolate Therapy: From Observation to Hypothesis

The story of this compound begins not with a discovery, but with a crucial observation. In the 1940s, folic acid, a vitamin known to be essential for cell proliferation, was administered to children with acute leukemia. Contrary to expectations, the treatment accelerated the progression of the disease.[1] This critical finding led Dr. Sidney Farber to a revolutionary hypothesis: if folic acid fueled the growth of leukemic cells, then a compound that antagonized its action could potentially arrest the disease.

This hypothesis laid the groundwork for the development of antifolate agents. In collaboration with Dr. Yellapragada Subbarow and researchers at Lederle Laboratories, a series of folic acid antagonists were synthesized.[2] Among these, Aminopterin (B17811), a potent inhibitor of dihydrofolate reductase, was selected for initial clinical investigation.[2][3]

The Landmark 1948 Clinical Trial of Aminopterin

In 1947, Dr. Farber initiated a clinical trial at the Children's Hospital in Boston, administering Aminopterin to children with acute lymphoblastic leukemia.[1] The results, published in the New England Journal of Medicine in 1948, were unprecedented and marked the first instance of a chemical agent inducing remission in a systemic cancer.[1][4]

Experimental Protocol: Farber's 1948 Pediatric Leukemia Trial

While the complete, detailed protocol from the original 1948 publication is not fully available in modern databases, a reconstruction of the methodology based on summaries and subsequent reports is as follows:

-

Patient Population: The study enrolled 16 children in advanced stages of acute leukemia.[4]

-

Treatment Administration: Aminopterin was administered daily via intramuscular injection. The dosage was determined based on the patient's age and weight, typically ranging from 0.25 to 0.5 mg for infants and 0.5 to 1.0 mg for older children.[4]

-

Monitoring: Patients were closely monitored for clinical and hematological changes. This included regular physical examinations, complete blood counts, and bone marrow aspirations to assess the percentage of blast cells.

-

Toxicity Management: The administration of Aminopterin was associated with significant toxicity. Dosing was adjusted or temporarily halted based on the severity of side effects, which included stomatitis (oral ulcers), gastrointestinal disturbances, and bone marrow suppression.[4]

Quantitative Data from Early Clinical Trials

The initial results of Farber's work with antifolates demonstrated a remarkable, albeit temporary, effect on pediatric leukemia.

| Farber's 1948 Aminopterin Trial | |

| Total Patients | 16 |

| Patients Achieving Remission | 10 |

| Patients with No Remission | 2 |

| Early Fatalities | 4 |

| Longest Complete Remission (off therapy) | 47 days[4] |

A follow-up study in 1949 expanded on these findings, including patients treated with this compound (Methotrexate).

| Farber's 1949 Follow-up Study | |

| Total Patients | ~60 |

| Patients Achieving Remission | >50% |

These early trials, while not offering a cure, were a monumental step forward, proving that chemical agents could induce remission in leukemia.

The Advent of this compound (Methotrexate)

Following the initial success with Aminopterin, research continued to identify less toxic and more effective antifolates. This compound, a derivative of Aminopterin, was synthesized and found to have a better therapeutic index in animal studies.[5] By the early 1950s, this compound had largely replaced Aminopterin in clinical practice due to its more manageable side-effect profile.[5]

Experimental Protocol: Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following is a generalized protocol based on described methods:

-

Preparation of 2,4-diamino-6-(bromomethyl)pteridine: This key intermediate is synthesized from a pteridine (B1203161) precursor. One common method involves the bromination of 2,4-diamino-6-methylpteridine.

-

Synthesis of p-(N-methylamino)benzoyl-L-glutamic acid: This moiety is prepared separately.

-

Condensation Reaction: The 2,4-diamino-6-(bromomethyl)pteridine is then condensed with p-(N-methylamino)benzoyl-L-glutamic acid in a suitable solvent to form this compound.

-

Purification: The final product is purified through recrystallization or other chromatographic techniques to yield the pharmaceutical-grade compound.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects by acting as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[4][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] By binding to DHFR with high affinity, this compound depletes the intracellular pool of THF, thereby inhibiting DNA and RNA synthesis and leading to the death of rapidly dividing cells, such as cancer cells.[4]

Visualizing the Core Concepts

To further elucidate the key aspects of this compound's discovery and mechanism, the following diagrams are provided.

Caption: Historical timeline of this compound's discovery.

Caption: Mechanism of action of this compound.

Caption: Simplified workflow for this compound synthesis.

Conclusion: A Paradigm Shift in Cancer Treatment

The discovery and development of this compound fundamentally altered the landscape of cancer treatment. Sidney Farber's pioneering work, built upon a keen observation and a bold hypothesis, demonstrated for the first time that a systemic malignancy could be temporarily reversed with a chemical agent. This breakthrough not only provided a new therapeutic option for a previously fatal disease but also established a new paradigm for cancer research. The principles of targeting metabolic pathways and the use of antimetabolites, born from the study of this compound, continue to be a cornerstone of modern chemotherapy, saving countless lives and inspiring the development of new generations of anti-cancer drugs.

References

- 1. bloodcancer.org.uk [bloodcancer.org.uk]

- 2. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid. | Semantic Scholar [semanticscholar.org]

- 3. jameslindlibrary.org [jameslindlibrary.org]

- 4. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate - Wikipedia [en.wikipedia.org]

- 6. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4-aminopteroyl-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Methotrexate as a DHFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methotrexate (B535133) (MTX) as a potent inhibitor of dihydrofolate reductase (DHFR). It includes a detailed examination of the folate pathway, quantitative data on enzyme inhibition, and explicit protocols for key experimental assays.

Core Mechanism of Action: Competitive Inhibition of DHFR

Methotrexate is a folate antagonist that functions as a powerful competitive inhibitor of dihydrofolate reductase.[1][2] As a structural analog of dihydrofolate (DHF), methotrexate binds to the active site of the DHFR enzyme.[3] This binding is characterized by an affinity approximately 1,000 times greater than that of the natural substrate, DHF.[4] This high-affinity, tight binding effectively obstructs the enzyme's catalytic function, preventing the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[5]

THF is an essential cofactor that acts as a carrier of one-carbon units required for the de novo synthesis of purine (B94841) nucleotides and thymidylate.[5][6] By inhibiting DHFR, methotrexate leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, thereby arresting cellular replication.[2][5] This cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells, which have a high demand for nucleotide biosynthesis, making DHFR an effective target for cancer chemotherapy.[5][7]

Within cells, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated forms of methotrexate are retained within the cell for longer periods and exhibit increased inhibitory activity not only against DHFR but also against other enzymes in the folate pathway, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase.[1][8]

Quantitative Data on DHFR Inhibition by Methotrexate

The inhibitory potency of methotrexate against DHFR is quantified by various kinetic parameters, including the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the dissociation constant (Kᴅ). These values can vary depending on the species from which the enzyme is derived and the specific experimental conditions.

| Parameter | Species/Enzyme Source | Value | Reference(s) |

| Kᵢ | Human (recombinant) | 3.4 pM | [4] |

| Neisseria gonorrhoeae | 13 pM | [9] | |

| IC₅₀ | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM | [10] |

| E. coli DHFR | ~148 nM | [3] | |

| Kᴅ | Human (modified) | 9.5 nM | [11] |

| kₒₙ | Human (recombinant) | 1.0 x 10⁸ M⁻¹s⁻¹ | [4] |

| kₒff | Human (recombinant) | koff/kon = 210 pM | [4] |

| Neisseria gonorrhoeae | 0.56 min⁻¹ (at 30°C) | [9] |

Signaling Pathways and Metabolic Consequences

The inhibition of DHFR by methotrexate triggers a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate metabolic cycle, which is central to nucleotide biosynthesis.

The Folate Metabolic Pathway

The folate pathway is crucial for the synthesis of precursors for DNA and RNA. DHFR plays a pivotal role in regenerating THF from DHF, a product of the thymidylate synthesis cycle.

Disruption of Nucleotide Synthesis

The depletion of THF directly impacts two critical pathways:

-

Thymidylate Synthesis: THF is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. dTMP is a crucial precursor for the synthesis of thymidine (B127349) triphosphate (dTTP), one of the four nucleobases in DNA.[6][12]

-

Purine Synthesis: Derivatives of THF, such as 10-formyl-THF, are essential for two steps in the de novo purine synthesis pathway, which leads to the formation of adenosine (B11128) and guanosine (B1672433) nucleotides, the building blocks of both DNA and RNA.[12][13]

The inhibition of these pathways leads to an arrest of DNA synthesis, repair, and cellular replication, ultimately triggering apoptosis in rapidly dividing cells.

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Methotrexate (or other inhibitors)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR enzyme in cold assay buffer.

-

Prepare stock solutions of DHF, NADPH, and methotrexate.

-

Create a serial dilution of methotrexate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the methotrexate dilutions or vehicle control to the respective wells.

-

Add the DHFR enzyme solution to all wells except for the "no enzyme" control wells.

-

Add the NADPH solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each methotrexate concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percent inhibition against the logarithm of the methotrexate concentration to determine the IC₅₀ value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assaygenie.com [assaygenie.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

Amethopterin: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Amethopterin, also known as Methotrexate. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the effective use of this compound in a research setting.

Physicochemical Properties of this compound

This compound is a yellow to orange-brown crystalline powder.[1] It is an antimetabolite and antifolate agent that plays a crucial role in cancer treatment and as an immunosuppressant.[2] A thorough understanding of its physicochemical properties is fundamental for its application in research and pharmaceutical development.

Chemical Structure and Identity

This compound, chemically named (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid, is a structural analog of folic acid.[1][3] Its structure is composed of a pteridine (B1203161) ring, p-aminobenzoic acid, and glutamic acid.[3]

Molecular Formula: C₂₀H₂₂N₈O₅[1]

Molecular Weight: 454.44 g/mol [4]

CAS Number: 59-05-2[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | References |

| Molecular Weight | 454.44 g/mol | [4] |

| Melting Point | 185-204 °C (monohydrate) | [5] |

| 195 °C | [1] | |

| pKa | pKa1: 3.8, pKa2: 4.8, pKa3: 5.5 | |

| Solubility | ||

| In Water | Practically insoluble | [1] |

| In Alcohol | Practically insoluble | [1] |

| In Chloroform | Insoluble | [1] |

| In Ether | Insoluble | [1] |

| In Dilute HCl | Slightly soluble | [1] |

| In Dilute Alkali Hydroxides and Carbonates | Soluble | [1] |

| In DMSO | Soluble (up to 100 mM) | [4][6] |

| In Acetone | Soluble | [6] |

| In DMF | Soluble | [6] |

| Appearance | Yellow to orange-brown crystalline powder | [1] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Solubility by Saturation Shake-Flask Method

This method determines the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The excess solid should be visible.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease shaking and allow the vials to stand for a sufficient time for the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any remaining suspended solid particles.

-

Accurately dilute the clear supernatant with the appropriate solvent.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water (carbonate-free)

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is an issue, but this will affect the apparent pKa.

-

Add KCl to the solution to maintain a constant ionic strength.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add the titrant (NaOH solution for the acidic protons of the carboxylic acid groups, and HCl for the basic protons of the pteridine ring) in small, known increments.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first or second derivative of the titration curve.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol)

-

Forced degradation reagents (e.g., HCl, NaOH, hydrogen peroxide)

-

Temperature and light-controlled chambers

Procedure:

-

Method Development and Validation: Develop and validate an HPLC method that can separate this compound from its potential degradation products. The method should be specific, linear, accurate, precise, and robust.

-

Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.

-

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Treat the this compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the samples before analysis.

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the this compound solution to UV light.

-

-

Analysis: At specified time points, inject the stressed samples into the HPLC system.

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

-

Determine the degradation kinetics and the stability of this compound under each stress condition.

-

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[7]

Cellular Uptake and Polyglutamation

This compound enters the cell primarily through the reduced folate carrier (RFC). Once inside, it is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation enhances its intracellular retention and inhibitory activity.

Caption: Cellular uptake and polyglutamation of this compound.

Inhibition of Folate Metabolism

Polyglutamated this compound is a potent inhibitor of dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, thereby inhibiting DNA and RNA synthesis.

Caption: Inhibition of folate metabolism by this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound using HPLC is outlined below.

Caption: Experimental workflow for this compound stability testing.

Stability and Storage

This compound is sensitive to light and should be protected from it.[8] Vials of this compound injection are typically stored at room temperature (15°C to 25°C) and protected from light and freezing.[8] Once a multi-dose vial is punctured, it is recommended to be stored at 2°C to 8°C for a maximum of four weeks.[8] Stability studies have shown that this compound in 0.9% sodium chloride injection is stable for 28 days at 25°C when protected from light.[9] However, in 5% dextrose injection, its stability is concentration-dependent, with lower concentrations being less stable.[9] Punctured vials of Methotrexate Accord® have been found to be physicochemically stable for 56 days at room temperature without light protection.[10]

This technical guide provides essential information for the handling and use of this compound in a research environment. Adherence to these guidelines and protocols will ensure the integrity and reliability of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a folate analog, is a cornerstone therapeutic agent in the treatment of various cancers and autoimmune diseases. Its efficacy is critically dependent on its transport across the cell membrane, intracellular accumulation, and subsequent metabolic activation. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and efflux of MTX. We delve into the roles of the primary influx transporters—the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)—and the contribution of folate receptors (FRs). Furthermore, we explore the crucial role of ATP-binding cassette (ABC) transporters in mediating MTX efflux, a key mechanism of drug resistance. This guide presents quantitative kinetic data, detailed experimental protocols for studying MTX transport, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Methotrexate's therapeutic action is initiated by its entry into the cell, where it inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids. Consequently, understanding the mechanisms that control the intracellular concentration of MTX is paramount for optimizing its clinical use and overcoming resistance. The cellular transport of MTX is a complex process involving a sophisticated interplay of influx and efflux transporters, as well as intracellular metabolic pathways that trap the drug within the cell.

Influx Mechanisms of Methotrexate

The cellular uptake of MTX is primarily mediated by two major solute carrier (SLC) transporters: the reduced folate carrier (SLC19A1) and the proton-coupled folate transporter (SLC46A1). Folate receptors also contribute to MTX internalization, particularly in certain cancer types.

Reduced Folate Carrier (RFC/SLC19A1)

The reduced folate carrier is the principal transporter of MTX into mammalian cells at physiological pH.[1][2] It functions as an anion exchanger, facilitating the uptake of folates and antifolates in exchange for intracellular organic phosphates.[3] The expression and activity of RFC are critical determinants of MTX sensitivity, and decreased RFC function is a well-established mechanism of MTX resistance.[2]

Proton-Coupled Folate Transporter (PCFT/SLC46A1)

The proton-coupled folate transporter is highly expressed in the proximal small intestine and plays a key role in the intestinal absorption of dietary folates and orally administered MTX.[4][5] PCFT-mediated transport is optimal at an acidic pH (around 5.5), which is characteristic of the microenvironment of solid tumors, making it a potential target for tumor-selective drug delivery.[4][6]

Folate Receptors (FRs)

Folate receptors, particularly FRα, are high-affinity, membrane-bound proteins that internalize folates and MTX via receptor-mediated endocytosis.[7][8] While FRs have a lower affinity for MTX compared to RFC, their overexpression in certain cancers, such as ovarian and lung cancer, can contribute significantly to MTX uptake.[7]

Intracellular Metabolism: Polyglutamylation

Once inside the cell, MTX is metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form methotrexate polyglutamates (MTX-PGs). This process involves the sequential addition of glutamate (B1630785) residues, which traps the drug intracellularly and enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[9] The polyglutamated forms are generally poorer substrates for efflux transporters.[[“]] The reverse reaction is catalyzed by gamma-glutamyl hydrolase (GGH), which removes glutamate residues, facilitating MTX efflux.

Efflux Mechanisms of Methotrexate

The net intracellular accumulation of MTX is significantly influenced by the activity of efflux transporters, which actively pump the drug out of the cell. These transporters belong to the ATP-binding cassette (ABC) superfamily.

ATP-Binding Cassette (ABC) Transporters

Several members of the ABC transporter family have been implicated in MTX efflux and the development of multidrug resistance. Key transporters include:

-

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): MRP1 (ABCC1), MRP2 (ABCC2), MRP3 (ABCC3), and MRP4 (ABCC4) are known to transport MTX and its polyglutamated forms.[[“]]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important transporter that contributes to MTX resistance by mediating its efflux.[[“]]

Overexpression of these ABC transporters is a common mechanism of acquired resistance to MTX in cancer cells.[[“]]

Quantitative Data on Methotrexate Transport

The following tables summarize the kinetic parameters for MTX transport by its primary transporters. These values can vary depending on the cell type and experimental conditions.

| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell Line/System | Reference |

| RFC (SLC19A1) | Methotrexate | 4.3 | Not specified | Not specified | [7] |

| PCFT (SLC46A1) | Methotrexate | ~2.3 (at pH 5.0) | Normalized Vmax ~2-fold > wild-type (for S318A mutant) | HeLa cells | [12] |

| PCFT (SLC46A1) | Methotrexate | ≥ 100 (at neutral pH) | Not specified | Not specified | [13] |

| Folate Receptor α | Methotrexate | ~20-100 nM (KD) | Not applicable (endocytosis) | Not specified | [7] |

| Folic Acid Transporter | Folic Acid | 1.21 x 10⁻⁶ M | 4.63 x 10⁻⁷ M/min | Rat small intestine | [14] |

| DHFR | Methotrexate | 3.4 pM (Ki) | Not applicable (inhibition constant) | Recombinant human DHFR | [15] |

Experimental Protocols

Radiolabeled Methotrexate Uptake Assay

This protocol describes a common method for measuring the cellular uptake of MTX using a radiolabeled form of the drug.

Materials:

-

Cancer cell line of interest

-

24-well cell culture plates

-

Complete culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

[³H]-Methotrexate

-

Unlabeled ("cold") Methotrexate

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation fluid and vials

-

Scintillation counter

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well). Incubate overnight at 37°C and 5% CO₂.[1]

-

Preparation of Uptake Solutions: Prepare working solutions of [³H]-MTX in serum-free medium at the desired concentration (e.g., 1 µM). For kinetic studies, prepare a series of solutions with a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.[1]

-

Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-MTX-containing medium to each well to start the uptake.[1] Incubate for various time points (e.g., 2, 5, 10, 20 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS to remove extracellular [³H]-MTX.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.[1]

-

Data Analysis: Express the uptake of [³H]-MTX as pmol per mg of protein. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis (Km and Vmax), plot the initial uptake rates against the concentration of unlabeled MTX and fit the data to the Michaelis-Menten equation.[1]

Quantification of Methotrexate Polyglutamates by LC-MS/MS

This protocol outlines a method for the extraction and quantification of intracellular MTX and its polyglutamated forms using liquid chromatography-tandem mass spectrometry.

Materials:

-

Cell pellets from MTX-treated cells

-

Ammonium (B1175870) bicarbonate buffer (e.g., 10 mM, pH 10)

-

Stable-isotope-labeled internal standards for MTX and MTX-PGs

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Collect cell pellets and store them at -80°C until analysis.

-

Resuspend the cell pellet in a known volume of cold PBS.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Add stable-isotope-labeled internal standards to the cell lysate.

-

Precipitate proteins by adding cold methanol and centrifuge to pellet the debris.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.[16][17]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of ammonium bicarbonate and methanol.[16][17]

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify each MTX polyglutamate species based on their specific precursor-to-product ion transitions.[18]

-

-

Data Analysis:

-

Construct calibration curves for each MTX-PG using the internal standards.

-

Quantify the concentration of each MTX-PG in the samples by comparing their peak areas to the calibration curves.

-

Express the results as pmol per 10⁷ cells or per mg of protein.

-

Signaling Pathways and Regulation

The expression and activity of MTX transporters are tightly regulated by various signaling pathways, which can be altered in cancer, leading to drug resistance.

Regulation of ABC Transporters

The overexpression of ABC transporters is a key mechanism of MTX resistance.[[“]] Several signaling pathways are known to regulate their expression, including:

-

PI3K/Akt Pathway: Activation of this pathway can lead to the upregulation of ABCB1, ABCC1, and ABCG2.[19]

-

NF-κB Pathway: Pro-inflammatory signals that activate NF-κB can increase the transcription of ABCB1.[19]

-

Hypoxia-Inducible Factor (HIF-1): Hypoxic conditions in tumors can stabilize HIF-1, which in turn can upregulate ABC transporter expression.[19]

Regulation of SLC19A1 (RFC)

The regulation of RFC expression is complex and can be influenced by various factors, including:

-

cGAS/STING Pathway: SLC19A1 has been identified as a transporter of cyclic dinucleotides, which are second messengers in the cGAS/STING pathway of the innate immune system. This links RFC to immune signaling.[20]

-

Gene Amplification: In some cancer cells, increased copy number of the SLC19A1 gene can lead to higher RFC expression.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and metabolism of Methotrexate.

Caption: Experimental workflow for a radiolabeled MTX uptake assay.

Caption: Signaling pathways regulating ABC transporter expression.

Conclusion

The cellular transport of Methotrexate is a multifaceted process that is central to its therapeutic efficacy and the development of drug resistance. A thorough understanding of the roles of influx transporters (RFC, PCFT, and FRs), the intracellular process of polyglutamylation, and the function of efflux transporters (ABC family) is essential for the rational design of new therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to optimize MTX therapy and develop novel approaches to overcome resistance, ultimately improving patient outcomes in cancer and autoimmune diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Internalization of Methotrexate Conjugates by Folate Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. Functional role of serine 318 of the proton-coupled folate transporter in methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 18. benchchem.com [benchchem.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. SLC19A1 transports immunoreactive cyclic dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Metabolism of Amethopterin to Polyglutamates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular metabolism of Amethopterin, more commonly known as Methotrexate (B535133) (MTX), into its polyglutamated derivatives (MTX-PGs). This process is critical to the therapeutic efficacy and toxicity of MTX in the treatment of cancer and autoimmune diseases. This document details the enzymatic pathways, experimental protocols for analysis, quantitative data on kinetics and cellular concentrations, and visual representations of the key processes.

Core Concepts of this compound Polyglutamylation

This compound, a folate antagonist, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA replication and cell division.[1][2] However, the parent drug, MTX (MTX-Glu1), is readily effluxed from cells. The key to its sustained intracellular action lies in its conversion to methotrexate polyglutamates (MTX-PGs).[3]

This metabolic process, known as polyglutamylation, is the sequential addition of glutamate (B1630785) residues to the γ-carboxyl group of MTX, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .[3][4] This reaction is reversed by gamma-glutamyl hydrolase (GGH) , which removes glutamate residues.[5][6]

The addition of multiple glutamate moieties (typically 2 to 7) results in longer-chain MTX-PGs (e.g., MTX-Glu2, MTX-Glu3, etc.) that are:

-

Better retained intracellularly: The increased negative charge of the polyglutamated forms prevents their efflux through ATP-binding cassette (ABC) transporters.[1]

-

More potent inhibitors: MTX-PGs exhibit enhanced inhibitory activity against not only DHFR but also other key enzymes in folate metabolism, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC).[1][7]

The balance between the activities of FPGS and GGH is a critical determinant of the intracellular concentration and chain length of MTX-PGs, and consequently, the therapeutic response to MTX.[6]

Signaling Pathways and Mechanisms

The intracellular metabolism and action of this compound is a multi-step process involving cellular uptake, enzymatic conversion, and inhibition of target enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis [mdpi.com]

- 3. Capillary electrophoresis of methotrexate polyglutamates and its application in evaluation of gamma-glutamyl hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gamma-Glutamyl hydrolase and folylpolyglutamate synthetase activities predict polyglutamylation of methotrexate in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, retention, and biological activity of methotrexate polyglutamates in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Methotrexate Binding to Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and molecular interactions governing the binding of the potent chemotherapeutic agent Methotrexate (B535133) (MTX) to its target enzyme, dihydrofolate reductase (DHFR). A comprehensive understanding of this interaction is pivotal for the rational design of novel antifolate drugs and for overcoming mechanisms of drug resistance. This document provides a detailed overview of the binding mechanism, quantitative interaction data, experimental methodologies, and the downstream cellular consequences of DHFR inhibition by Methotrexate.

Core Mechanism of Action: Competitive Inhibition

Methotrexate is a structural analog of dihydrofolate (DHF), the natural substrate of DHFR.[1][2] It functions as a potent competitive inhibitor by binding to the active site of DHFR with an affinity that is approximately 1,000 times greater than that of DHF.[1][3] This high-affinity binding effectively blocks the enzyme's catalytic function, which is the NADPH-dependent reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[1][4][5] THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis.[5][6][7] By inhibiting DHFR, Methotrexate leads to a depletion of the intracellular THF pool, thereby halting nucleotide synthesis and arresting cell replication, particularly in rapidly proliferating cells like cancer cells.[1][7]

The binding of Methotrexate to DHFR is a complex process that can involve multiple conformational changes in the enzyme.[8][9] For instance, a loop region (residues 9-24) in E. coli DHFR closes over the bound Methotrexate.[8] The pteridine (B1203161) ring of Methotrexate is a key feature for its binding, and it has been shown to be protonated when bound to the enzyme.[10] The interaction is further stabilized by the presence of the cofactor NADPH.[11]

Quantitative Inhibition Data

The potency of Methotrexate as a DHFR inhibitor has been characterized by various kinetic and thermodynamic parameters. The following tables summarize key quantitative data from different studies.

| Parameter | Value | Organism/Conditions | Reference |

| Kd (Dissociation Constant) | |||

| 9.5 nM | Modified DHFR, fluorescence studies | [8][9] | |

| 2.6 x 10-11 M (with NADPH) | DHFR, tritium-labeled MTX binding | [11] | |

| 3.7 x 10-9 M (with NADH) | DHFR, tritium-labeled MTX binding | [11] | |

| 138.2 ± 9.9 nM | wtDHFR, fluorescence polarization | [12] | |

| 194.5 ± 16.0 nM | rDHFR-1, fluorescence polarization | [12] | |

| Ki (Inhibition Constant) | |||

| 13 pM | Neisseria gonorrhoeae DHFR | [13] | |

| 3.4 pM | Recombinant human DHFR with NADPH, after isomerization | [14] | |

| 8.9 nM (for 7-HydroxyMTX) | Recombinant human DHFR | [14] | |

| kon (Association Rate Constant) | |||

| 1.0 x 108 M-1s-1 | Recombinant human DHFR with NADPH | [14] | |

| koff (Dissociation Rate Constant) | |||

| 0.56 min-1 | Neisseria gonorrhoeae DHFR at 30°C | [13] | |

| 0.04 min-1 | Neisseria gonorrhoeae DHFR at 9°C | [13] | |

| IC50 (Half-maximal Inhibitory Concentration) | |||

| 16.5 µM | Bacillus anthracis DHFR | [15] | |

| 74 µM | Bacillus anthracis DHFR | [15] |

Signaling and Metabolic Pathway

The inhibition of DHFR by Methotrexate has profound effects on cellular metabolism, primarily by disrupting the folate pathway, which is essential for nucleotide biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism of resistance to methotrexate. NADPH but not NADH stimulation of methotrexate binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray structure of the ternary MTX•NADPH complex of the anthrax dihydrofolate reductase: a pharmacophore for dual-site inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Amethopterin (Methotrexate) for Autoimmune Diseases: An In-depth Technical Guide

Amethopterin, more commonly known as methotrexate (B535133) (MTX), stands as a cornerstone in the therapeutic arsenal (B13267) against a spectrum of autoimmune diseases.[1][2] Initially conceived as a chemotherapy agent, its evolution into a first-line disease-modifying antirheumatic drug (DMARD) is a compelling narrative of serendipitous clinical observations, rigorous scientific inquiry, and an ever-deepening understanding of immunomodulation. This technical guide offers a comprehensive exploration of the historical development of methotrexate for autoimmune applications, tailored for researchers, scientists, and drug development professionals.

From Anticancer Agent to a New Frontier in Autoimmune Treatment

The journey of this compound began in the late 1940s in the quest for cancer treatments.[3][4] Dr. Sidney Farber's research on folic acid's role in leukemia led to the discovery that folic acid antagonists could induce temporary remissions in children with acute lymphoblastic leukemia.[3][5] This pivotal work led to the synthesis of aminopterin (B17811) and subsequently a more stable and easier-to-synthesize analog, this compound (methotrexate), in 1948.[2][3][5][6]

While initially employed in oncology, astute clinical observations in the 1950s hinted at its broader therapeutic potential. It was noted that patients with psoriasis, an autoimmune skin condition, experienced improvement while being treated with antifolates for other medical reasons.[3][4] This serendipitous discovery opened the door for investigating methotrexate's role in inflammatory and autoimmune disorders.[3] The U.S. Food and Drug Administration (FDA) approved methotrexate for the treatment of severe psoriasis in 1972.[2][4][7]

Pivotal Trials in Rheumatoid Arthritis: Establishing a "Golden Standard"

The 1980s marked a significant turning point for methotrexate, particularly in the treatment of rheumatoid arthritis (RA).[4][8] A series of landmark clinical trials firmly established its efficacy and safety profile, leading to its FDA approval for RA in 1988 and its status as a "golden standard" therapy.[2][3]

Table 1: Key Early Clinical Trials of Methotrexate in Rheumatoid Arthritis

| Trial/Study (Year) | Number of Patients | Dosage Regimen | Key Findings |

| Weinblatt et al. (1984) [3] | 35 | 7.5 mg/week, increased to 15 mg/week | Significant improvement in tender and swollen joint counts as early as 3 weeks.[3] |

| Weinblatt et al. (1985) [3] | Not Specified | 7.5 mg to 15 mg per week | A randomized, placebo-controlled, 24-week crossover study that demonstrated significant improvement in all standard parameters of RA activity compared to placebo.[3] |

| Williams et al. (1985) [3] | Not Specified | 7.5 mg to 25 mg per week | One of four pivotal randomized trials that confirmed the efficacy and acceptable safety of weekly low-dose methotrexate, contributing to its FDA approval.[3] |

These foundational studies were instrumental in shifting the perception of methotrexate from a high-dose, toxic chemotherapeutic agent to a low-dose, effective immunomodulator for chronic autoimmune diseases.[2]

Unraveling the Multifaceted Mechanism of Action

For many years, the therapeutic effects of methotrexate in autoimmune diseases were primarily attributed to its inhibition of dihydrofolate reductase (DHFR).[9][10][11] This enzyme is critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9][10] By inhibiting DHFR, methotrexate disrupts the proliferation of rapidly dividing cells, including immune cells.[9][12]

However, the low doses used in rheumatology suggested that other mechanisms were at play.[11] Subsequent research has revealed a more complex and multifaceted mechanism of action.

Key Immunomodulatory Effects of Methotrexate:

-

Inhibition of T-cell Activation: Methotrexate can suppress T-cell activation and induce programmed cell death (apoptosis) in activated T-cells.[1][9]

-

Modulation of Cytokine Production: It can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, and may promote anti-inflammatory pathways.

-

Adenosine (B11128) Release: A significant discovery was methotrexate's ability to increase the release of adenosine. Adenosine has potent anti-inflammatory effects by binding to its receptors on immune cells.[9][10][13]

-

Inhibition of AICAR Transformylase: Methotrexate also inhibits the enzyme AICAR transformylase, leading to an accumulation of AICAR, which contributes to the increase in adenosine levels.[1][9][13]

Caption: Signaling pathway of this compound in autoimmune diseases.

Standardized Experimental Protocols in Clinical Trials

The success of early methotrexate trials was built on robust and standardized experimental protocols to assess disease activity and therapeutic efficacy.

Experimental Protocol: A Generalized Workflow for Early Rheumatoid Arthritis Clinical Trials

-

Patient Selection: Enrollment of patients with a confirmed diagnosis of rheumatoid arthritis, often with active disease despite previous treatments.

-

Randomization: Patients were randomly assigned to receive either weekly low-dose methotrexate or a placebo in a double-blind manner, where neither the patient nor the investigator knew the treatment assignment.

-

Treatment Regimen: The methotrexate group typically started on a low weekly oral dose (e.g., 7.5 mg), with the possibility of dose escalation based on clinical response and tolerability.

-

Outcome Measures: A comprehensive set of clinical and laboratory parameters were assessed at baseline and at regular intervals throughout the trial. These included:

-

Tender and swollen joint counts

-

Patient and physician global assessments of disease activity

-

Pain scores

-

Duration of morning stiffness

-

Inflammatory markers such as Erythrocyte Sedimentation Rate (ESR)

-

-

Data Analysis: Statistical analysis was performed to compare the changes in outcome measures from baseline between the methotrexate and placebo groups.

Caption: A generalized experimental workflow for early methotrexate trials.

Expansion to Other Autoimmune Diseases

The remarkable success of methotrexate in rheumatoid arthritis and psoriasis paved the way for its investigation in other autoimmune and inflammatory conditions.

Table 2: Application of Methotrexate in Various Autoimmune Diseases

| Disease | Typical Dosage Range (mg/week) | Key Therapeutic Applications |

| Psoriatic Arthritis (PsA) | 15 - 25[7] | Used as a first-line treatment for moderate to severe PsA, often in combination with biologic drugs.[7][14] |

| Systemic Lupus Erythematosus (SLE) | 7.5 - 15[15] | Effective in managing cutaneous and articular manifestations, and as a corticosteroid-sparing agent.[16][17][18][19] |

| Inflammatory Bowel Disease (IBD) | 15 - 25 (often intramuscularly)[20][21] | Used for inducing and maintaining remission in steroid-dependent Crohn's disease.[20][21][22] |

Conclusion and Future Perspectives

From its origins as a derivative of folic acid research for cancer, this compound has evolved into an indispensable tool in the management of a wide array of autoimmune diseases. Its historical trajectory underscores the critical role of astute clinical observation, the necessity of rigorous, placebo-controlled trials, and the ongoing pursuit of a deeper understanding of its complex mechanisms of action.

Future research is likely to focus on personalized medicine approaches to identify patients who will respond best to methotrexate and to minimize adverse effects. Furthermore, optimizing its use in combination with newer biologic and targeted synthetic DMARDs will continue to be an area of active investigation. The story of this compound is a powerful testament to the enduring value of drug repositioning and the continuous evolution of our understanding of autoimmune disease pathogenesis.

References

- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 3. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]

- 5. discover.nci.nih.gov [discover.nci.nih.gov]

- 6. Methotrexate - Wikipedia [en.wikipedia.org]

- 7. Methotrexate for Psoriatic Arthritis: What to Know [healthline.com]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 13. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]

- 14. Methotrexate for psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methotrexate use in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. researchgate.net [researchgate.net]

- 18. [Methotrexate use in patients with systemic lupus erythematosus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methotrexate therapy in systemic lupus erythematosus [repositorio.unifesp.br]

- 20. karger.com [karger.com]

- 21. The Current Role of Methotrexate in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of methotrexate in the treatment of inflammatory bowel diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Amethopterin Cytotoxicity In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amethopterin, more commonly known as Methotrexate (B535133) (MTX), is a potent folate antagonist that has been a cornerstone of chemotherapy for various cancers and a therapeutic agent for autoimmune diseases for decades.[1][2] Its efficacy lies in its ability to induce cytotoxicity in rapidly proliferating cells. This in-depth technical guide explores the molecular underpinnings of this compound's cytotoxic effects in vitro, providing a detailed overview of its mechanisms of action, quantitative data on its efficacy, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways involved.

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate.[1][3] Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[2] By disrupting this pathway, this compound effectively halts cellular replication and induces cell death.[3] Beyond its direct impact on nucleotide synthesis, this compound also triggers complex signaling cascades that lead to apoptosis and cell cycle arrest, further contributing to its cytotoxic profile.[4][5]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic efficacy of this compound varies across different cancer cell lines, a factor influenced by the cells' metabolic activity, expression levels of DHFR, and the efficiency of drug transport mechanisms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 24 | 13.27 ± 2.6 µM | [6] |

| MCF-7 | Breast Cancer | 48 | 1.76 ± 0.39 µM | [6] |

| MCF-7 | Breast Cancer | 72 | 33 µg/ml | [7] |

| MCF-7 | Breast Cancer | 72 | 0.8 µM | [3] |

| SH-SY5Y | Neuroblastoma | 72 | 0.8 µM | [1] |

| A549 | Lung Cancer | 48 | 0.10 mM | [8] |

| A549 | Lung Cancer | - | 14 ± 2.42 nM | [9] |

| HCT-116 | Colorectal Cancer | 12 | 2.3 mM | [10] |

| HCT-116 | Colorectal Cancer | 24 | 0.37 mM | [10] |

| HCT-116 | Colorectal Cancer | 48 | 0.15 mM | [10] |

| HeLa | Cervical Cancer | 96 | 3.20 ± 0.48 µM | [11] |

| Jurkat | T-cell Leukemia | - | 78 nM (median) | [5] |

| CCRF-CEM | T-cell Leukemia | - | 0.025 µM | [3] |

| Saos-2 | Osteosarcoma | 144 | 3.5 x 10⁻² µM | |

| Daoy | Medulloblastoma | 144 | 9.5 x 10⁻² µM |

Experimental Protocols

Accurate and reproducible in vitro assessment of this compound's cytotoxicity is crucial for both basic research and drug development. The following are detailed protocols for key experiments used to evaluate its effects on cancer cells.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (Methotrexate)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways affected by this compound and a typical experimental workflow for studying its in vitro cytotoxicity.

Figure 1: Core mechanism of this compound via DHFR inhibition.

Figure 2: this compound-induced apoptosis signaling pathways.

Figure 3: A typical experimental workflow for in vitro studies.

Conclusion

This compound remains a critical tool in the arsenal (B13267) against cancer. Its cytotoxic effects are multifaceted, stemming from the primary inhibition of DHFR and the subsequent disruption of DNA and RNA synthesis, which leads to the induction of apoptosis and cell cycle arrest. The in vitro methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced molecular mechanisms of this compound and to explore novel therapeutic strategies to enhance its efficacy and overcome resistance. A thorough understanding of its in vitro cytotoxicity is paramount for its continued successful application in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmcmed.org [ijmcmed.org]

- 7. researchgate.net [researchgate.net]

- 8. Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. researchgate.net [researchgate.net]

The Chemical Synthesis of Research-Grade Methotrexate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of research-grade methotrexate (B535133), a cornerstone antifolate agent in chemotherapy and autoimmune disease treatment. The synthesis of this complex molecule, chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, demands precise control over reaction conditions to ensure high purity and yield. This document outlines the prevalent synthetic routes, details experimental protocols, and presents quantitative data to guide researchers in the production and purification of methotrexate for laboratory and developmental use.

Core Synthetic Strategies

The synthesis of methotrexate is a multi-step process that has been refined over the years. The most common and industrially significant approach involves the condensation of a pteridine (B1203161) precursor with a substituted benzoyl glutamic acid derivative.[1] Variations in this core strategy exist, primarily in the methods used to prepare the key intermediates and the conditions for the final coupling reaction.

Two main routes for the synthesis of the pteridine moiety, specifically 2,4-diamino-6-bromomethylpteridine, have been established:

-

Route A: From 2,4,5,6-Tetraaminopyrimidine (B94255): This classic method involves the condensation of 2,4,5,6-tetraaminopyrimidine with 2,3-dibromopropionaldehyde or a similar three-carbon electrophile to form the pteridine ring system.[2] The resulting 2,4-diamino-6-hydroxymethylpteridine is then halogenated to yield the more reactive 2,4-diamino-6-bromomethylpteridine.[3]

-

Route B: Via Pyrazine (B50134) Intermediates: An alternative pathway proceeds through a pyrazine derivative. This method involves the synthesis of 2-amino-3-cyano-5-chloromethylpyrazine, which is then condensed with the p-(N-methyl)-aminobenzoyl-L-glutamic acid side chain, followed by a cyclization reaction with guanidine (B92328) to form the pteridine ring.[2]